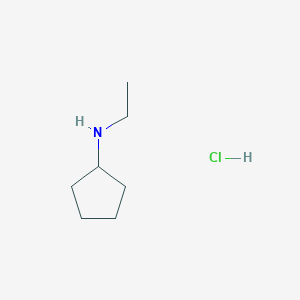![molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6](/img/structure/B1357541.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is a compound with the molecular formula C16H18N2 and a molecular weight of 238.33 . It is also known by the synonym "(2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)PHENYL)METHANAMINE" .
Molecular Structure Analysis
The molecular structure of “{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is characterized by a 2-phenyl-3,4-dihydro-2H-1-quinoline moiety . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Synthesis and Chemical Properties
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" and its derivatives are involved in various chemical synthesis processes and have been utilized for their chemical properties. For instance:
- Synthesis of Chemical Compounds : A study outlined an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives, emphasizing mild conditions and minimal pollution, leading to the production of new compounds (Zhou et al., 2013).
- Catalysis in Chemical Reactions : Certain 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones have been synthesized and evaluated for their selectivity as A3 adenosine receptor antagonists, showing promising results in biochemical assays, which could have implications in various chemical and biological processes (Baraldi et al., 2005).
Biochemical Applications
The compound has also shown potential in various biochemical applications:
- Photo-luminescence and Magnetic Properties : A series of Ln2 complexes based on an 8-hydroxyquinoline derivative have been studied for their photo-luminescence and magnetic properties. These complexes exhibit characteristic luminescence and slow magnetic relaxation behavior, indicating potential applications in materials science and magnetic studies (Chu et al., 2018).
- Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and demonstrated variable antibacterial and antifungal activities, suggesting their potential application in combating microbial infections (Visagaperumal et al., 2010).
Material Science and Nanotechnology
The compound and its derivatives have shown promise in the field of material science and nanotechnology:
- Metal Complex Formation : The formation of lanthanide complexes with specific formulas, showcasing distinct luminescence and magnetic properties, indicates potential applications in material science and nanotechnology (Chu et al., 2018).
Chemical Sensing and Analytical Applications
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" derivatives have been used in the development of chemical sensors:
- Chemosensors for Metal Ions : An anthracene-based receptor was synthesized to function as a highly selective chemosensor for Zn2+, displaying a distinct fluorescence enhancement and shift in the presence of Zn2+, which could be invaluable in analytical chemistry for detecting specific metal ions (Kim et al., 2013).
properties
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDJFSKZLCZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

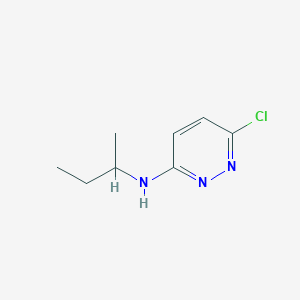

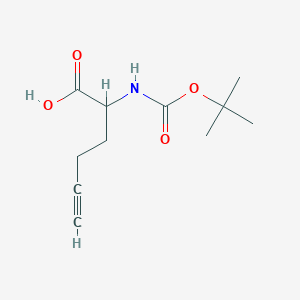
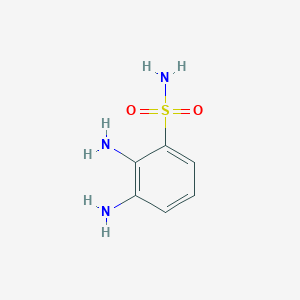


![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)


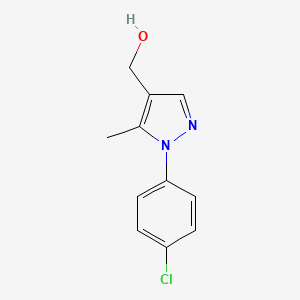
![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)
